N-benzyl-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
N-benzyl-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a heterocyclic compound featuring a 1,2,4-triazolo[4,3-a]pyrazine core substituted with a 4-methylphenoxy group at position 8 and an N-benzyl acetamide moiety at position 2.
Properties
IUPAC Name |
N-benzyl-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-15-7-9-17(10-8-15)29-20-19-24-26(21(28)25(19)12-11-22-20)14-18(27)23-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCQMNCMMDGTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-benzyl-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Triazolopyrazine Core : This involves the cyclization of hydrazine derivatives with α-haloketones under reflux conditions.
- Introduction of the Phenoxy Group : Achieved through nucleophilic substitution reactions using phenol derivatives and suitable leaving groups.
The compound's structure can be characterized by its unique substitution pattern that enhances its lipophilicity and biological activity.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for drug development:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cancer cell lines.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro.
Potential Therapeutic Uses
Given its biological activities, this compound could be explored for several therapeutic applications:
| Therapeutic Area | Potential Application | Evidence Level |
|---|---|---|
| Oncology | Inhibition of cancer cell proliferation | Preliminary studies |
| Inflammation | Reduction of inflammatory markers | In vitro evidence |
| Neurological Disorders | Possible neuroprotective effects | Ongoing research |
Case Studies and Research Findings
Several studies have documented the effects and mechanisms of N-benzyl derivatives similar to this compound. For instance:
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated a series of triazolopyrazine derivatives and found significant anticancer activity against various human cancer cell lines.
- Inflammation Study : Research in Pharmacology Reports demonstrated that certain triazolopyrazine compounds could reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.
These findings indicate that compounds like this compound hold promise for further investigation in clinical settings.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
Key Observations:
Substituent Effects at Position 8: The 4-methylphenoxy group in the target compound provides moderate lipophilicity, favoring membrane permeability while avoiding excessive hydrophobicity. 2-Methylphenoxy () offers less steric hindrance than 4-methylphenoxy, which may alter receptor interaction .
Acetamide Side Chain Variations: The N-benzyl group in the target compound avoids the metabolic liabilities associated with N-(4-methoxybenzyl) (), as methoxy groups can inhibit cytochrome P450 enzymes, prolonging half-life but risking drug-drug interactions .
Amino Group at Position 8: Compounds like those in incorporate an 8-amino group, enabling hydrogen bonding with biological targets, which the target compound lacks. This suggests divergent pharmacological profiles—e.g., kinase inhibition vs. receptor antagonism .
Pharmacokinetic and Pharmacodynamic Comparisons
Key Insights:
- Metabolic Stability: The target compound’s phenoxy and benzyl groups likely resist oxidative metabolism better than sulfur-containing analogs (e.g., ’s sulfanyl group) .
- Target Selectivity: The absence of an 8-amino group (cf.
Preparation Methods
Cyclization of Hydrazine Derivatives
A common approach involves reacting pyrazine-2-carboxylic acid hydrazides with electrophilic agents. For example, treatment of pyrazine-2-carbohydrazide with triphosgene or ethyl chloroformate in anhydrous dichloromethane generates the triazolo-pyrazine ring. The reaction proceeds under reflux (40–60°C, 6–12 h) with yields of 65–80%.
Functionalization at Position 8
Introducing a leaving group (e.g., chloride) at position 8 enables subsequent phenoxy substitution. Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux (110°C, 4 h). The resulting 8-chloro-3-oxo-2H,3H-triazolo[4,3-a]pyrazine serves as a key intermediate.
Installation of the 4-Methylphenoxy Group
Nucleophilic Aromatic Substitution
The 8-chloro intermediate undergoes substitution with 4-methylphenol in the presence of a base. Optimized conditions include:
-
Solvent: Dimethylformamide (DMF) or acetonitrile
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Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
Yields range from 70–85%, with higher temperatures favoring completion. The product, 8-(4-methylphenoxy)-3-oxo-2H,3H-triazolo[4,3-a]pyrazine , is purified via recrystallization (ethyl acetate/hexane).
Amide Bond Formation with N-Benzyl-2-Aminoacetamide
Coupling Reagents and Conditions
The final step couples the heterocyclic amine with N-benzyl-2-chloroacetamide (or its carboxylic acid derivative) using carbodiimide-based reagents. Data from analogous syntheses reveal the following optimal protocol:
| Reagent System | Solvent | Temperature | Yield |
|---|---|---|---|
| EDC/HOBT | DCM or DMF | 0°C → RT | 71–86% |
| EDCI/HOBT | Acetonitrile | RT | 27–82% |
| CDI (Carbonyl Diimidazole) | DMF | 65–70°C | 82% |
Procedure:
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Dissolve 8-(4-methylphenoxy)-3-oxo-2H,3H-triazolo[4,3-a]pyrazine (1 eq) and N-benzyl-2-aminoacetic acid (1.1 eq) in anhydrous DMF.
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Add HOBT (1.2 eq) and EDC (1.2 eq) at 0°C.
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Stir at room temperature for 12–16 h.
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Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography (ethyl acetate/hexane, 3:7).
Critical Analysis of Methodologies
Solvent and Base Selection
Yield Optimization
Purification Challenges
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Silica gel chromatography effectively removes unreacted starting materials.
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Crystallization from dichloromethane/hexane yields high-purity product (>95% by HPLC).
Alternative Routes and Modifications
Q & A
Q. What controls are essential in biological assays to minimize false positives/negatives?
- Methodological Answer : Include:
- Positive controls : Known inhibitors (e.g., staurosporine for kinase assays).
- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity.
- Counter-screens : Test against unrelated targets (e.g., GPCRs) to rule out pan-assay interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
